3,4-Dichloro-5-methylbenzyl chloride
Overview
Description
3,4-Dichloro-5-methylbenzyl chloride is a chemical compound that falls under the class of aromatic chlorides. It has a molecular formula of C8H7Cl2 and a molecular weight of 191.05 g/mol. This compound is known for its applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-methylbenzyl chloride typically involves the chlorination of 5-methylbenzyl chloride. This process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions to ensure selective chlorination at the 3 and 4 positions of the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where the reaction conditions, such as temperature and pressure, are meticulously controlled to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dichloro-5-methylbenzyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form corresponding benzyl alcohols or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 3,4-dichloro-5-methylbenzyl alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution: Products include various substituted benzyl chlorides depending on the nucleophile used.
Oxidation: Major products include 3,4-dichloro-5-methylbenzyl alcohol and 3,4-dichloro-5-methylbenzoic acid.
Reduction: The primary product is 3,4-dichloro-5-methylbenzyl alcohol.
Scientific Research Applications
3,4-Dichloro-5-methylbenzyl chloride has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a precursor for the synthesis of biologically active molecules that can be used in drug discovery and development.
Medicine: The compound is involved in the development of new therapeutic agents, particularly those targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-methylbenzyl chloride involves its reactivity as an electrophile due to the presence of electron-withdrawing chlorine atoms. This makes the benzyl carbon highly susceptible to nucleophilic attack, facilitating various substitution reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorotoluene: Similar in structure but lacks the benzyl chloride functionality.
3,4-Dimethylbenzyl chloride: Similar in structure but has methyl groups instead of chlorine atoms at the 3 and 4 positions
Uniqueness
3,4-Dichloro-5-methylbenzyl chloride is unique due to the presence of both chlorine atoms and a benzyl chloride group, which imparts distinct reactivity and makes it a valuable intermediate in various chemical syntheses. Its specific substitution pattern allows for selective reactions that are not possible with other similar compounds .
Properties
IUPAC Name |
1,2-dichloro-5-(chloromethyl)-3-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl3/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALPIJEDTUIPMGL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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